molecular formula C12H12F3NO2 B15232076 N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide

Cat. No.: B15232076
M. Wt: 259.22 g/mol
InChI Key: OLMAVOQFEJXONX-UHFFFAOYSA-N
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Description

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (-CF₃) and an allyloxy-substituted phenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a common feature in agrochemicals and pharmaceuticals . The allyloxy moiety (CH₂CHCH₂O-) introduces reactivity for further functionalization, such as polymerization or cross-coupling reactions .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(3-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C12H12F3NO2/c1-3-7-18-10-6-4-5-9(8-10)16(2)11(17)12(13,14)15/h3-6,8H,1,7H2,2H3

InChI Key

OLMAVOQFEJXONX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OCC=C)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of 3-(allyloxy)aniline with 2,2,2-trifluoro-N-methylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Epoxides and Diols: From oxidation of the allyloxy group.

    Methyl Derivatives: From reduction of the trifluoromethyl group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The allyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide and benzamide derivatives. Below is a comparative analysis of key analogs, highlighting differences in substituents, applications, and biological activities.

Table 1: Comparison of Structural and Functional Features

Compound Name Molecular Formula Key Substituents Applications/Findings Evidence ID
N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide C₁₂H₁₂F₃NO₂ -CF₃, -N-methyl, -allyloxy-phenyl Potential agrochemical/pharmaceutical precursor (inferred from analogs)
N-[3-(allyloxy)-phenyl]-4-methoxybenzamide C₁₇H₁₇NO₃ -methoxybenzoyl, -allyloxy-phenyl Antifungal lead compound; inhibits C. albicans filamentation (618 genes up-regulated)
N-(3-(3-(2-chloro-5-(methylthio)phenyl)-1-methylguanidino)phenyl)-2,2,2-trifluoro-N-methylacetamide C₁₈H₁₇ClF₃N₄OS -CF₃, -chloro-methylthio-phenyl, -guanidine NMDA receptor ligand; 41% synthetic yield, characterized by NMR
N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide C₁₂H₁₀Cl₂F₃NO -CF₃, -dichloro, -allyl Agrochemical intermediate (exact use unspecified)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₅F₃N₂O₂ -CF₃, -isopropoxy-phenyl, -benzamide Commercial fungicide; controls rice sheath blight

Key Observations:

Structural Impact on Bioactivity

  • The allyloxy-phenyl group in the target compound and its analogs (e.g., ) is associated with antifungal activity, likely due to interference with fungal cell wall synthesis or virulence gene regulation.
  • Trifluoromethyl groups enhance metabolic stability. For example, flutolanil () leverages this group for prolonged fungicidal effects.

Synthetic Flexibility The allyloxy group enables post-synthetic modifications. For instance, multicomponent reactions involving allylated intermediates are documented for polyphenol derivatives ().

Divergent Applications

  • Benzamide vs. Acetamide Backbone : Benzamide derivatives (e.g., flutolanil) are more prevalent in agrochemicals, while acetamides (e.g., ) are explored in medicinal chemistry.
  • Chloro and Methylthio Substituents : These groups (as in ) improve binding affinity to receptors but may increase toxicity risks.

Biological Activity

N-(3-(Allyloxy)phenyl)-2,2,2-trifluoro-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H12F3NO2
  • Molecular Weight : 273.23 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

This compound has been studied for its effects on various biological targets:

  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This makes it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, indicating potential use as an antibacterial agent.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluoroacetamides exhibited significant inhibition of TNF-alpha production in macrophages. This suggests a possible pathway through which this compound may exert its anti-inflammatory effects .
  • Antimicrobial Activity :
    • Research conducted on various substituted acetamides indicated that compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria. The study highlighted that the presence of electron-withdrawing groups like trifluoromethyl could be crucial for improving antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha productionJournal of Medicinal Chemistry
AntimicrobialActivity against Gram-positive bacteriaAntimicrobial Agents and Chemotherapy

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

  • Absorption : The compound's lipophilicity may enhance its absorption in biological systems.
  • Distribution : Studies indicate that compounds with similar structures tend to distribute widely in tissues due to their hydrophobic characteristics.
  • Metabolism : The trifluoromethyl group can influence metabolic pathways, potentially leading to slower metabolism and prolonged action.

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